molecular formula C12H25N3O7 B12063658 5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol

5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol

Cat. No.: B12063658
M. Wt: 323.34 g/mol
InChI Key: JGSMDVGTXBPWIM-UHFFFAOYSA-N
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Description

5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol is a complex organic compound known for its unique structure and significant biological activity. This compound is a derivative of aminoglycosides, a class of antibiotics that inhibit bacterial protein synthesis. Its structure includes multiple hydroxyl and amino groups, making it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol typically involves multi-step organic reactions. One common method starts with the protection of hydroxyl groups followed by the introduction of amino groups through nucleophilic substitution reactions. The cyclohexyl ring is often introduced via a Diels-Alder reaction, followed by selective reduction and functional group modifications.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the amino groups, converting them into primary amines.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides (Cl⁻, Br⁻), thiols (R-SH).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, primary amines, and substituted ethers or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, it serves as a model compound for studying the interactions of aminoglycosides with bacterial ribosomes. It helps in understanding the mechanisms of antibiotic resistance and the development of new antibiotics.

Medicine

In medicine, derivatives of this compound are explored for their potential as antibiotics. They are tested for efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Industry

Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The compound exerts its effects primarily by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately bacterial cell death. The molecular targets include the 30S subunit of the ribosome, where it disrupts the decoding site and prevents the proper alignment of tRNA and mRNA.

Comparison with Similar Compounds

Similar Compounds

    Paromamine: Another aminoglycoside with a similar structure but different functional groups.

    Apramycin: Contains a bicyclic sugar moiety and is used as an antibiotic.

    Neomycin: A well-known aminoglycoside antibiotic with a similar mechanism of action.

Uniqueness

What sets 5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol apart is its specific arrangement of amino and hydroxyl groups, which provides unique binding properties and reactivity. This makes it particularly effective in certain biological applications and a valuable compound for further research and development.

Properties

IUPAC Name

5-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSMDVGTXBPWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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